2-(2,5-difluorophenyl)-4-(2-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Description
2-(2,5-difluorophenyl)-4-(2-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H16F2N2O3S and its molecular weight is 414.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
A study by Fülöpová et al. (2015) highlights an efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides through unprecedented ring contraction, demonstrating the compound's ease of accessibility and relevance in pharmacological and industrial applications (Fülöpová et al., 2015). Chen et al. (2016) implemented isomers of benzo[d][1,2,3]thiadiazole, showcasing their utility in creating high-performance optoelectronic semiconductors, thereby underscoring the electronic versatility of thiadiazine derivatives (Chen et al., 2016).
Pharmaceutical Applications
Research on 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides, closely related to the queried compound, indicates their pharmacological significance. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with remarkable potential in photodynamic therapy for cancer treatment, highlighting the therapeutic applications of thiadiazine derivatives (Pişkin et al., 2020). Kamal et al. (2011) described the synthesis of benzothiadiazinyl hydrazinecarboxamides and their derivatives, demonstrating moderate to good inhibitory activity against various cancer cell lines, showcasing the compound's potential in anticancer research (Kamal et al., 2011).
Material Science and Optoelectronics
The work by Chen et al. (2016) on benzo[d][1,2,3]thiadiazole derivatives as components of semiconducting polymers for organic electronics applications demonstrates the material science applications of thiadiazine derivatives. These compounds contribute to the development of solar cells, photodetectors, and other optoelectronic devices, emphasizing the versatility and potential of such chemical frameworks in advancing technology (Chen et al., 2016).
Properties
IUPAC Name |
2-(2,5-difluorophenyl)-4-[(2-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N2O3S/c1-14-6-2-3-7-15(14)13-24-18-8-4-5-9-20(18)29(27,28)25(21(24)26)19-12-16(22)10-11-17(19)23/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUUREPKSXADJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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